![molecular formula C10H9NO2 B080649 5-Methyl-1H-indole-3-carboxylic acid CAS No. 10242-02-1](/img/structure/B80649.png)
5-Methyl-1H-indole-3-carboxylic acid
Overview
Description
5-Methyl-1H-indole-3-carboxylic acid is an indole-3-carboxylic acid carrying a carboxy group at position 3 . It also has a role as a human metabolite and a bacterial metabolite . It is a conjugate acid of an indole-3-carboxylate .
Synthesis Analysis
The synthesis of indole derivatives has been widely studied. For instance, the design, synthesis, and herbicidal activity evaluation of a series of novel indole-3-carboxylic acid derivatives as auxin receptor protein TIR1 antagonists have been reported . The synthetic route involved the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization to corresponding 5- [ (1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2 (3H)-thiones .
Molecular Structure Analysis
The molecular formula of 5-Methyl-1H-indole-3-carboxylic acid is C10H9NO2 . Its molecular weight is 175.18 g/mol . The InChIKey of the compound is TZNAHYKFVSHGDA-UHFFFAOYSA-N .
Chemical Reactions Analysis
Indole derivatives are known to exhibit various chemical reactions. For instance, BOP, EDCI, HOBt, and TBTU activate the carbonyl group and convert the indole carboxylic acid to indole carboxamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1H-indole-3-carboxylic acid include a molecular weight of 175.18 g/mol, XLogP3 of 2.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 1 .
Scientific Research Applications
Herbicidal Activity
Indole-3-carboxylic acid derivatives, including 5-Methyl-1H-indole-3-carboxylic acid, have been used in the design and synthesis of potential transport inhibitor response 1 antagonists . These compounds have shown good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape and monocotyledonous barnyard grass .
Synthesis of Active Molecules
1H-Indole-3-carbaldehyde and its derivatives, including 5-Methyl-1H-indole-3-carboxylic acid, are essential and efficient chemical precursors for generating biologically active structures . They have been used in inherently sustainable multicomponent reactions to assemble pharmaceutically interesting scaffolds .
Preparation of Diphenylsulfonium Ylides
5-Methyl-1H-indole-3-carboxylic acid has been used in the biosynthesis of inhibitors of protein kinases and in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
Cross Dehydrogenative Coupling Reactions
This compound has been used in cross dehydrogenative coupling reactions , a type of reaction that forms a bond between two molecules by eliminating two hydrogen atoms.
Synthesis of Indirubin Derivatives
5-Methyl-1H-indole-3-carboxylic acid has been used in the synthesis of indirubin derivatives , which are a group of compounds known for their potent anti-cancer properties.
Preparation of Aminoindolylacetates
This compound has been used in the preparation of aminoindolylacetates , which are a type of compound that can have various biological activities.
Mechanism of Action
Target of Action
5-Methyl-1H-indole-3-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential targets.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities
Action Environment
The biological activities of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more
Future Directions
Indole derivatives have shown potential in the treatment of various diseases, including cancer . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Future research into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .
properties
IUPAC Name |
5-methyl-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNAHYKFVSHGDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593330 | |
Record name | 5-Methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-indole-3-carboxylic acid | |
CAS RN |
10242-02-1 | |
Record name | 5-Methyl-1H-indole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10242-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.